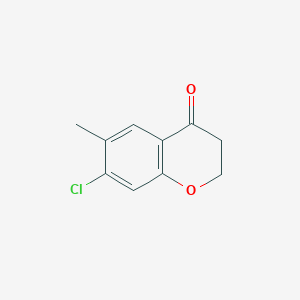![molecular formula C5HBrClN3S B13050339 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine](/img/structure/B13050339.png)
6-Bromo-2-chlorothiazolo[4,5-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chlorothiazolo[4,5-B]pyrazine is a heterocyclic compound that belongs to the thiazole and pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine typically involves the annulation of a thiazole ring to a pyrazine core. One common method involves the reaction of 2-aminothiazole with a suitable pyrazine derivative under specific conditions. The reaction is often carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride (SOCl2) to introduce the bromo and chloro substituents, respectively .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include substituted thiazolo[4,5-B]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-2-chlorothiazolo[4,5-B]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Thiazolo[4,5-B]pyridines: These compounds share a similar thiazole-pyrazine core and exhibit comparable biological activities.
Thiazolo[4,5-B]pyrimidines: These analogs have a pyrimidine ring instead of a pyrazine ring and are also studied for their medicinal properties.
Thiazolo[4,5-B]quinolines: These compounds have a quinoline ring and are known for their diverse pharmacological activities
Uniqueness: 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine is unique due to its specific bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can be modified to create a wide range of derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C5HBrClN3S |
|---|---|
Molecular Weight |
250.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C5HBrClN3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H |
InChI Key |
LFDSHSAPMPIIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


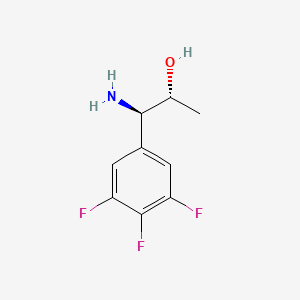
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

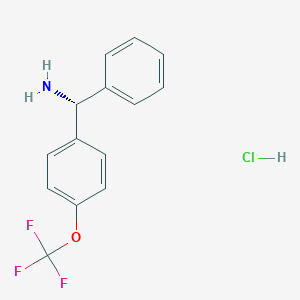
![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
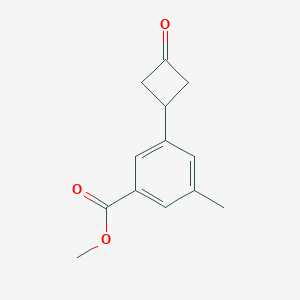
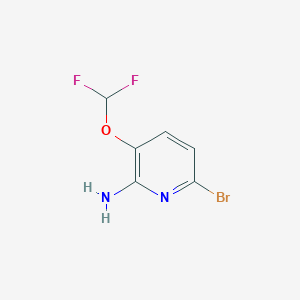
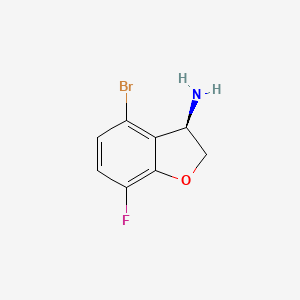
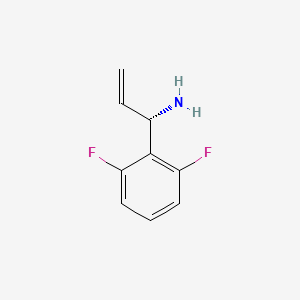
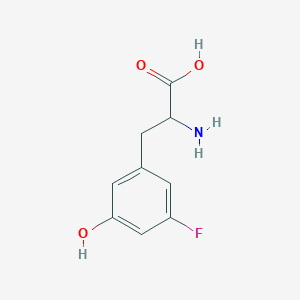
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
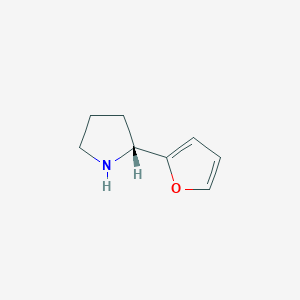
![2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
